

Octamethyltrisiloxane: A Comprehensive Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octamethyltrisiloxane

Cat. No.: B607121

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octamethyltrisiloxane (MDM or L3), a linear siloxane with the chemical formula C₈H₂₄O₂Si₃, is a versatile compound utilized in a wide array of industrial and laboratory settings.^[1] Its unique physicochemical properties, including low surface tension, high thermal stability, and excellent lubricity, make it a valuable component in formulations ranging from personal care products to specialized lubricants.^[2] For researchers and professionals in drug development, understanding the fundamental properties of **octamethyltrisiloxane** is crucial for its potential use as an excipient, solvent, or in the fabrication of drug delivery systems. This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of **octamethyltrisiloxane** for laboratory use, including detailed experimental protocols and a discussion of its known biological interactions.

Physical and Chemical Properties

The physical and chemical properties of **octamethyltrisiloxane** are well-documented, providing a solid foundation for its application in a laboratory environment. These properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of Octamethyltrisiloxane

Property	Value	Reference
Chemical Formula	C ₈ H ₂₄ O ₂ Si ₃	[3]
Molecular Weight	236.53 g/mol	[4]
Appearance	Colorless liquid	[2]
Odor	Odorless	
Density	0.82 g/cm ³ at 25 °C	[4][5]
Melting Point	-82 °C	[5]
Boiling Point	153 °C	[5]
Vapor Pressure	3.9 mm Hg at 25°C	[6]
Vapor Density	>1 (air = 1)	[5]
Refractive Index	n _{20/D} 1.384	[5]
Kinematic Viscosity	1 cSt at 20°C	[6]
Surface Tension	Data not readily available for pure octamethyltrisiloxane, but generally low for siloxanes.	
Water Solubility	Insoluble (34 ppb)	[6]
Log K _{ow} (Octanol-Water Partition Coefficient)	No experimental data available.	[6]

Table 2: Chemical and Safety Properties of Octamethyltrisiloxane

Property	Value/Information	Reference
Chemical Stability	Stable under normal conditions.[7] Stable in sealed containers in a cool place.[6]	[6][7]
Reactivity	Reacts with water.[8] Avoid reaction with oxidizing agents, peroxides, acids, and bases.[6] [7]	[6][7][8]
Hazardous Decomposition Products	Combustion products include carbon monoxide (CO), carbon dioxide (CO ₂), and silicon dioxide (SiO ₂).[8] Organic acid vapors may develop when exposed to elevated temperatures or open flame.[6]	[6][8]
Flash Point	29 °C (84.2 °F)	[4]
Autoignition Temperature	Not available	[8]
Flammability	Flammable liquid and vapor.[6]	[6]
Storage	Store in a well-ventilated place. Keep cool.[6] Store in original containers in an approved flammable liquid storage area.[8]	[6][8]

Experimental Protocols

The determination of the physical and chemical properties of **octamethyltrisiloxane** for laboratory use should follow standardized methodologies to ensure accuracy and reproducibility. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals provide a set of internationally accepted methods.

Density Determination (Based on OECD Guideline 109)

The density of liquid **octamethyltrisiloxane** can be determined using a pycnometer, hydrometer, or an oscillating densitometer. The choice of method depends on the required accuracy and the sample volume available.

Methodology using a Pycnometer:

- Cleaning and Calibration: Thoroughly clean and dry a pycnometer of known volume. Determine the mass of the empty, dry pycnometer. Fill the pycnometer with deionized water of a known temperature and determine its mass to calculate the exact volume of the pycnometer.
- Sample Measurement: Empty and dry the pycnometer. Fill it with **octamethyltrisiloxane**, ensuring no air bubbles are trapped. Adjust the temperature of the sample to 25 °C.
- Mass Determination: Determine the mass of the pycnometer filled with the sample.
- Calculation: Calculate the density by dividing the mass of the **octamethyltrisiloxane** by the volume of the pycnometer.

[Click to download full resolution via product page](#)

Caption: Workflow for Density Determination using a Pycnometer.

Viscosity Measurement (Based on OECD Guideline 114)

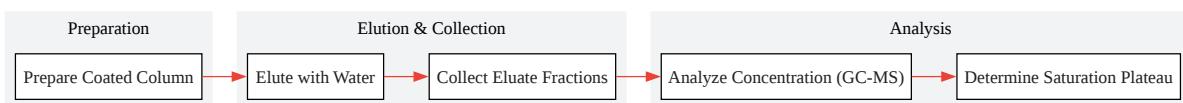
The kinematic viscosity of **octamethyltrisiloxane** can be measured using a capillary viscometer or a rotational viscometer.

Methodology using a Capillary Viscometer (e.g., Ubbelohde type):

- Instrument Setup: Select a viscometer of the appropriate size for the expected viscosity. Mount the viscometer vertically in a constant temperature bath set to 20 °C.
- Sample Loading: Introduce a precise volume of **octamethyltrisiloxane** into the viscometer.
- Thermal Equilibration: Allow the sample to reach thermal equilibrium within the bath.
- Flow Time Measurement: Draw the liquid up through the capillary to a point above the upper timing mark. Measure the time it takes for the liquid meniscus to pass between the upper and lower timing marks.
- Calculation: Calculate the kinematic viscosity by multiplying the flow time by the viscometer constant.

[Click to download full resolution via product page](#)

Caption: Workflow for Viscosity Measurement using a Capillary Viscometer.


Water Solubility Determination (Based on OECD Guideline 105)

Given the low water solubility of **octamethyltrisiloxane**, the column elution method is appropriate.

Methodology (Column Elution Method):

- Column Preparation: A microcolumn is packed with an inert support material coated with an excess of **octamethyltrisiloxane**.
- Elution: Water is passed through the column at a slow, constant flow rate.

- Sample Collection: The eluate is collected in fractions.
- Analysis: The concentration of **octamethyltrisiloxane** in each fraction is determined using a sensitive analytical technique such as gas chromatography-mass spectrometry (GC-MS).
- Equilibrium Check: The concentration of the eluate is monitored until it reaches a plateau, indicating that saturation has been achieved. The solubility is taken as the average of the concentrations in the plateau fractions.

[Click to download full resolution via product page](#)

Caption: Workflow for Water Solubility Determination via Column Elution.

Biological Interactions and Considerations for Drug Development

A critical aspect for researchers in drug development is the biological activity and potential interactions of any compound under investigation. Currently, there is a significant lack of publicly available data on the specific interactions of **octamethyltrisiloxane** with cellular signaling pathways.

- Limited Toxicological Data: While generally considered to have low toxicity, comprehensive studies on the toxicogenomics and in vitro effects of **octamethyltrisiloxane** on various cell lines are scarce.^[7] Most available toxicological information pertains to the broader class of siloxanes or to related compounds like octamethylcyclotetrasiloxane (D4).
- No Identified Signaling Pathways: Extensive searches of scientific literature and databases did not reveal any specific studies detailing the modulation of or interference with known cell signaling pathways by **octamethyltrisiloxane**. This knowledge gap is a crucial consideration

for its use in pharmaceutical formulations where unintended biological effects must be avoided.

- **Implications for Researchers:** For drug development professionals, this lack of data necessitates a cautious approach. If **octamethyltrisiloxane** is being considered as a new excipient or for a novel application in a drug delivery system, it is imperative to conduct thorough in-house toxicological and biocompatibility studies. These should include assessments of cytotoxicity, genotoxicity, and, importantly, screening for any potential off-target effects on key cellular signaling cascades relevant to the therapeutic area of interest.

Conclusion

Octamethyltrisiloxane possesses a well-characterized set of physical and chemical properties that make it a useful tool in various laboratory settings. This guide provides a consolidated resource of these properties and outlines the standard experimental methodologies for their determination. However, for researchers and scientists in the field of drug development, the current lack of information regarding its biological interactions, particularly with cell signaling pathways, is a significant limitation. Further research into the toxicological and pharmacological profile of **octamethyltrisiloxane** is essential to fully ascertain its safety and suitability for pharmaceutical applications. Until such data becomes available, a thorough and compound-specific risk assessment is a prerequisite for its use in any drug development program.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dermal absorption of cyclic and linear siloxanes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Registration Dossier - ECHA [echa.europa.eu]
- 4. merckmillipore.com [merckmillipore.com]
- 5. 八甲基三硅氧烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. gelest.com [gelest.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. 2024.sci-hub.red [2024.sci-hub.red]
- To cite this document: BenchChem. [Octamethyltrisiloxane: A Comprehensive Technical Guide for Laboratory Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607121#physical-and-chemical-properties-of-octamethyltrisiloxane-for-laboratory-use>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com